caseanigrescen D
Description
Caseanigrescen D is a clerodane-type diterpenoid isolated from plants of the genus Casearia, notably Casearia grewiifolia and C. nigrescens. It was first characterized in 2004 through bioassay-guided fractionation, with structural elucidation achieved via HRFABMS, 1D/2D NMR, and X-ray crystallography . Its molecular formula is C28H40O8, distinguishing it from other clerodanes by the absence of an acetyl group at C-7 and a reduced oxygen count compared to analogs like caseanigrescen A (C30H42O10) . This compound exhibits broad-spectrum cytotoxicity against cancer cell lines, though it lacks selectivity between cancerous and normal cells .
Properties
Molecular Formula |
C28H40O8 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[(1S,3R,5R,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |
InChI |
InChI=1S/C28H40O8/c1-8-10-24(32)35-20-14-21-25(33-18(5)29)36-26(34-19(6)30)28(21)22(15-20)27(7,12-11-16(3)9-2)17(4)13-23(28)31/h9,14,17,20,22-23,25-26,31H,2-3,8,10-13,15H2,1,4-7H3/t17-,20+,22+,23+,25+,26-,27-,28-/m1/s1 |
InChI Key |
OYLJTRVIXSOCPW-MGZSJDQHSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H](C[C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)C)(C)CCC(=C)C=C |
Canonical SMILES |
CCCC(=O)OC1CC2C(C(CC(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)C)(C)CCC(=C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differentiation
Key structural variations among caseanigrescen D and related compounds are summarized below:
| Compound | Molecular Formula | Key Substituents | Source Plant |
|---|---|---|---|
| This compound | C28H40O8 | C-7 deoxy, one less acetate than caseanigrescen A | C. grewiifolia |
| Caseanigrescen A | C30H42O10 | C-7 acetyloxy, two additional acetates | C. nigrescens |
| Caseanigrescen B | C28H40O9 | C-7 deacetate, one less oxygen than A | C. nigrescens |
| Caseagrewifolin B | C30H42O10 | C-12 hydroxyl, C-15 acetyloxy | C. grewiifolia |
These structural differences critically influence bioactivity. For example, the absence of a C-7 acetyl group in this compound correlates with reduced stability and altered cytotoxicity profiles compared to caseanigrescen A .
Cytotoxic Activity Across Cancer Cell Lines
The following table compares IC50 values (µM) for this compound and analogs:
Key Findings :
- This compound demonstrates potent cytotoxicity (IC50 ≤ 1.0 µM) but lacks selectivity, unlike caseagrewifolin B, which shows 10-fold selectivity for cancer cells .
- Hydrolysis products of this compound (e.g., this compound-2) retain activity (IC50 = 1.5 µM) but are less potent than the parent compound .
- Structural features like acetyloxy groups (e.g., in caseanigrescen A) enhance stability but may reduce bioavailability due to increased hydrophobicity .
Mechanism and Selectivity
This compound’s non-selective cytotoxicity contrasts with analogs like caseagrewifolin B, which selectively disrupt mitochondrial function in cancer cells . The presence of a C-15 acetyloxy group in caseagrewifolin B may enhance membrane permeability in malignant cells, explaining its selectivity . In contrast, this compound’s deoxygenation at C-7 likely diminishes target specificity, leading to broad cytotoxicity .
Q & A
Q. What methodologies are recommended for isolating and identifying caseanigrescen D from plant sources?
this compound is typically isolated via bioassay-guided fractionation, combining solvent extraction, chromatographic techniques (e.g., column chromatography, HPLC), and spectroscopic analyses. Structural elucidation requires mass spectrometry (MS) for molecular weight determination, 2D NMR (e.g., COSY, HMBC, HSQC) for stereochemical analysis, and X-ray crystallography for absolute configuration confirmation . Ensure purity validation using techniques like HPLC-DAD/ELSD.
Q. How should researchers design cytotoxicity assays for this compound against cancer cell lines?
Use standardized protocols:
- Select cell lines (e.g., KB, HepG-2, LU-1, MCF-7) and include normal cell controls (e.g., NIH/3T3) to assess selectivity .
- Employ dose-response curves (e.g., 0.1–100 μM) and calculate IC50 values via nonlinear regression (e.g., GraphPad Prism).
- Validate results with triplicate experiments and statistical tests (e.g., ANOVA with post-hoc analysis) .
Q. What ethical considerations apply to sourcing plant material for this compound studies?
Adhere to the Nagoya Protocol for biodiversity access and benefit-sharing. Obtain permits for plant collection (e.g., Casearia spp.) and document ethnobotanical use. Ensure compliance with institutional review boards (IRBs) for ethical sourcing and collaboration with local communities .
Advanced Research Questions
Q. How can structural modifications of this compound improve its selective cytotoxicity?
Apply structure-activity relationship (SAR) studies:
Q. What experimental approaches resolve contradictions in this compound’s bioactivity data?
Address discrepancies (e.g., lack of selectivity despite cytotoxicity) by:
- Validating assays with orthogonal methods (e.g., apoptosis vs. necrosis markers).
- Analyzing pharmacokinetic properties (e.g., metabolic stability, membrane permeability).
- Cross-referencing data with structurally related clerodanes (e.g., caseagrewiins A–D) to identify confounding structural factors .
Q. How can researchers investigate the mechanistic pathways of this compound’s cytotoxicity?
Employ:
- Transcriptomic profiling (RNA-seq) to identify dysregulated genes/pathways.
- Flow cytometry for cell cycle arrest/apoptosis analysis.
- Mitochondrial membrane potential assays (e.g., JC-1 staining) .
Q. What strategies ensure reproducibility in this compound research?
Q. How can researchers identify gaps in this compound’s pharmacological profile?
Conduct systematic literature reviews to map:
- Understudied cancer types (e.g., glioblastoma, pancreatic cancer).
- Unexplored mechanisms (e.g., immunomodulation, angiogenesis inhibition).
- Use tools like VOSviewer for bibliometric analysis of related diterpenoids .
Methodological and Analytical Considerations
Q. What statistical methods are appropriate for analyzing cytotoxicity data?
Q. How can interdisciplinary approaches enhance this compound research?
Combine:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
